4-(4-Bromophenoxy)benzenesulfonate
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Overview
Description
4-(4-Bromophenoxy)benzenesulfonate is an organic compound with the molecular formula C12H8BrO4S. It is a derivative of benzenesulfonate, where a bromophenoxy group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)benzenesulfonate typically involves the reaction of 4-bromophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted benzenesulfonates, sulfonic acids, and sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Bromophenoxy)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)benzenesulfonate involves its interaction with specific molecular targets. The bromophenoxy group can participate in electrophilic aromatic substitution reactions, while the sulfonate group can engage in ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxy tert-Butyldimethylsilane: Similar structure but with a tert-butyldimethylsilane group instead of a sulfonate group.
4-(4-Bromophenoxy)benzoic acid: Contains a carboxylic acid group instead of a sulfonate group.
Uniqueness
4-(4-Bromophenoxy)benzenesulfonate is unique due to its combination of a bromophenoxy group and a sulfonate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H8BrO4S- |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
4-(4-bromophenoxy)benzenesulfonate |
InChI |
InChI=1S/C12H9BrO4S/c13-9-1-3-10(4-2-9)17-11-5-7-12(8-6-11)18(14,15)16/h1-8H,(H,14,15,16)/p-1 |
InChI Key |
DEQBSLRJMNLAHO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)S(=O)(=O)[O-] |
Origin of Product |
United States |
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